5-Bromo-2-formylbenzoic acid
Overview
Description
5-Bromo-2-formylbenzoic acid is an organic compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 g/mol . It is a derivative of benzoic acid, featuring a bromine atom at the 5-position and a formyl group at the 2-position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Scientific Research Applications
5-Bromo-2-formylbenzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the synthesis of biologically active compounds for drug discovery and development.
Medicine: It is a precursor in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds in the benzimidazole class have been reported to inhibit the α-glucosidase enzyme .
Mode of Action
It’s worth noting that benzimidazole derivatives have been shown to inhibit the α-glucosidase enzyme . This inhibition could potentially be due to the compound’s interaction with the enzyme, leading to changes in its function.
Biochemical Pathways
The inhibition of α-glucosidase can impact carbohydrate metabolism, specifically the breakdown of complex carbohydrates into glucose .
Result of Action
The inhibition of α-glucosidase could potentially lead to a decrease in postprandial hyperglycemia, which is beneficial for managing diabetes .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-formylbenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The compound’s interactions with biomolecules are primarily mediated through its bromine and formyl groups, which can form covalent or non-covalent bonds with target molecules .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of transcription factors, leading to changes in gene expression patterns. Additionally, it can affect metabolic pathways by interacting with key enzymes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in enzyme conformation and function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can influence its biochemical activity and overall effectiveness in research applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules in distinct cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-formylbenzoic acid typically involves the bromination of 2-formylbenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: 5-Bromo-2-carboxybenzoic acid.
Reduction: 5-Bromo-2-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-formylbenzoic acid: Similar structure with a chlorine atom instead of bromine.
2-Carboxybenzaldehyde: Lacks the bromine atom but has a carboxyl group at the 2-position.
4-Formylbenzoic acid: Formyl group at the 4-position instead of the 2-position.
Uniqueness
5-Bromo-2-formylbenzoic acid is unique due to the presence of both a bromine atom and a formyl group on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-2-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMUJTFUQTUCJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345341 | |
Record name | 5-Bromo-2-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4785-52-8 | |
Record name | 5-Bromo-2-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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